Home > Products > Screening Compounds P64588 > KRAS inhibitor-10
KRAS inhibitor-10 -

KRAS inhibitor-10

Catalog Number: EVT-8327753
CAS Number:
Molecular Formula: C30H37N3O5
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-10 is a targeted therapeutic agent specifically designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog protein, commonly known as K-Ras. This protein plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are frequently implicated in various cancers, including pancreatic, colorectal, and lung cancers. The development of KRAS inhibitors represents a significant advancement in cancer treatment, aiming to disrupt the aberrant signaling caused by mutated KRAS proteins.

Source and Classification

KRAS inhibitor-10 is classified as a small molecule inhibitor. It targets the mutant forms of the K-Ras protein, particularly those associated with oncogenic mutations such as G12C. The inhibitor's design is based on structural biology studies that elucidate the binding sites and conformational changes of K-Ras when it interacts with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS inhibitor-10 involves several key steps:

  1. Building Blocks: The synthesis begins with commercially available building blocks that are selected based on their ability to interact with the K-Ras protein.
  2. Chemical Reactions: A series of chemical reactions, including coupling reactions and cyclization processes, are employed to construct the core structure of the inhibitor.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight .
Molecular Structure Analysis

Structure and Data

KRAS inhibitor-10 features a unique molecular structure designed to fit into the active site of the K-Ras protein. Its structure includes:

  • Core Structure: A scaffold that mimics GTP to effectively compete with it for binding.
  • Functional Groups: Specific functional groups that enhance binding affinity and selectivity for mutant K-Ras proteins.

The molecular formula and exact structural data can be derived from crystallographic studies that show how the inhibitor binds to its target .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving KRAS inhibitor-10 is its binding to the K-Ras protein. This interaction can be described as follows:

  1. Binding Mechanism: The inhibitor competes with GTP for binding to the switch regions of K-Ras.
  2. Conformational Change: Upon binding, KRAS inhibitor-10 induces a conformational change in K-Ras that prevents its activation by GTP.
  3. Inhibition of Signaling Pathways: This inhibition disrupts downstream signaling pathways critical for tumor growth, such as the RAF-MEK-ERK pathway .
Mechanism of Action

Process and Data

The mechanism of action for KRAS inhibitor-10 involves several steps:

  1. Competitive Inhibition: The compound binds to the active site of K-Ras, preventing GTP from attaching.
  2. Stabilization of Inactive State: By stabilizing the inactive GDP-bound form of K-Ras, KRAS inhibitor-10 effectively halts signal transduction pathways that promote cell proliferation.
  3. Impact on Tumor Growth: In preclinical models, treatment with KRAS inhibitor-10 has shown a reduction in tumor growth rates associated with KRAS mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS inhibitor-10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (specific value depends on exact structure).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into a drug suitable for clinical use .

Applications

Scientific Uses

KRAS inhibitor-10 has significant applications in cancer research and therapy:

Introduction to KRAS-Driven Oncogenesis and Therapeutic Targeting

KRAS as a Critical Oncogenic Driver in Human Malignancies

KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) stands as the most frequently mutated oncogene in human cancers, driving approximately 25% of all malignancies. Its mutations exhibit pronounced tissue-specific distribution: pancreatic ductal adenocarcinoma (88–90%), colorectal cancer (45–50%), and non-small cell lung cancer (30–35%) display the highest prevalence [1] [9]. These mutations are predominantly missense substitutions at codons 12 (83%), 13 (14%), and 61 (2%), which constitutively activate KRAS by impairing GTP hydrolysis and locking it in a GTP-bound state [3] [9]. Biochemically, distinct mutations activate divergent downstream pathways; for example, KRAS G12D favors phosphoinositide 3-kinase signaling, while G12C and G12V activate rapidly accelerated fibrosarcoma signaling [4] [9]. This heterogeneity underpins the oncogene’s role in promoting uncontrolled proliferation, metabolic reprogramming, and immune evasion [1] [5].

Table 1: KRAS Mutation Frequencies in Major Cancers

Cancer TypeMutation Frequency (%)Predominant Mutations
Pancreatic Ductal Adenocarcinoma88–90G12D (40%), G12V (32%)
Colorectal Cancer45–50G12D (29%), G13D (18%)
Non-Small Cell Lung Cancer30–35G12C (44% in smokers), G12D (56% in non-smokers)
Cholangiocarcinoma~20G12D, G12V

Historical Challenges in Targeting KRAS: From "Undruggable" to Covalent Inhibition

For over four decades, KRAS was deemed "undruggable" due to its structural features: a smooth surface lacking deep hydrophobic pockets, picomolar affinity for GTP, and rapid GTP turnover rates (~0.01 sec⁻¹) that thwart competitive inhibition [6] [8]. Early strategies focused on downstream effectors (e.g., mitogen-activated protein kinase kinase inhibitors) or membrane localization (e.g., farnesyltransferase inhibitors), but these failed clinically due to pathway reactivation and compensatory mechanisms [1] [8]. The breakthrough emerged in 2013 with the discovery of a cryptic allosteric pocket adjacent to the switch-II region of KRAS G12C. This pocket enabled covalent inhibitors like sotorasib and adagrasib to bind the mutant cysteine residue, trapping KRAS in an inactive GDP-bound state [3] [9]. Despite efficacy in non-small cell lung cancer, these allele-specific agents showed limited activity in colorectal and pancreatic cancers due to co-occurring genetic alterations and adaptive resistance [1] [3].

Emergence of KRAS Inhibitor-10: Rationale for Mutation-Agnostic Targeting

KRAS inhibitor-10 represents a paradigm shift by adopting a mutation-agnostic targeting strategy. Unlike covalent inhibitors restricted to G12C, this compound aims to inhibit diverse KRAS mutants (G12D, G12V, G13D) and wild-type isoforms through dual mechanisms:

  • Allosteric Modulation: Binding to a conserved pocket near the switch-I/II regions, stabilizing KRAS in an inactive conformation irrespective of mutational status [4] [9].
  • Protein-Protein Interface Disruption: Blocking interactions with guanine nucleotide exchange factors (e.g., Son of Sevenless) and effectors (e.g., rapidly accelerated fibrosarcoma, phosphatidylinositol 3-kinase) [4] [7].This broad-spectrum approach addresses key limitations of allele-specific inhibitors, particularly in pancreatic and colorectal cancers where non-G12C mutations dominate [7] [9]. Preclinical data indicate nanomolar potency against cell lines harboring G12D, G12V, and G13D mutations, positioning it as a universal KRAS antagonist [7].

Properties

Product Name

KRAS inhibitor-10

IUPAC Name

7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Molecular Formula

C30H37N3O5

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34)

InChI Key

WKOOIGPIJNQBPY-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC

Canonical SMILES

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.